molecular formula C10H9NO B1329870 3-(3-Methylphenyl)-3-oxopropanenitrile CAS No. 53882-81-8

3-(3-Methylphenyl)-3-oxopropanenitrile

Cat. No. B1329870
CAS RN: 53882-81-8
M. Wt: 159.18 g/mol
InChI Key: IVLKDYOTZMFMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06586441B2

Procedure details

From 3-methylbenzoylacetonitrile with sodium hydride, carbon disulphide and methyl iodide in DMSO. Then treatment with guanidine nitrate and triethylamine in DMF. EI-MS m/e (%): 256 (M+, 74), 255 ([M—H]+, 100), 241 ([M—CH3]+, 98).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
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0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([CH2:7][C:8]#[N:9])=O.[H-].[Na+].CI.[N+]([O-])(O)=O.[NH2:21][C:22]([NH2:24])=[NH:23].[CH3:25][S:26]([CH3:28])=O>CN(C=O)C.C(N(CC)CC)C.C(=S)=S>[NH2:23][C:22]1[N:24]=[C:25]([S:26][CH3:28])[C:7]([C:8]#[N:9])=[C:5]([C:4]2[CH:3]=[C:2]([CH3:1])[CH:12]=[CH:11][CH:10]=2)[N:21]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)CC#N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].NC(=N)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=N1)SC)C#N)C=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.